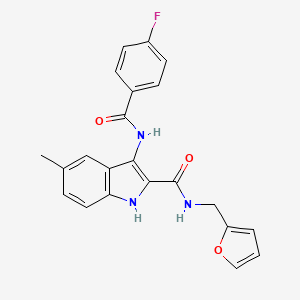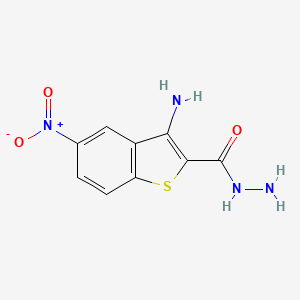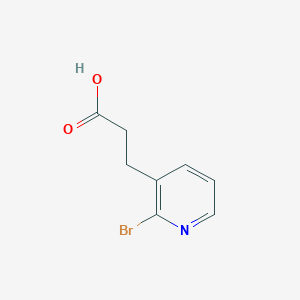![molecular formula C15H10F3N5O2 B2572222 6-(1H-1,2,4-triazol-1-il)-N-[4-(trifluorometoxi)fenil]nicotinamida CAS No. 861208-38-0](/img/structure/B2572222.png)
6-(1H-1,2,4-triazol-1-il)-N-[4-(trifluorometoxi)fenil]nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a chemical compound characterized by its unique structure, which includes a 1,2,4-triazole ring, a nicotinamide group, and a trifluoromethoxyphenyl moiety
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. This can be achieved through the cyclization of hydrazine with a suitable carboxylic acid or its derivatives. The resulting triazole ring is then functionalized with the nicotinamide group and the trifluoromethoxyphenyl moiety through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Mecanismo De Acción
The mechanism by which 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and the trifluoromethoxyphenyl group are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways and cellular processes.
Comparación Con Compuestos Similares
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
Uniqueness: 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide stands out due to its trifluoromethoxyphenyl group, which enhances its reactivity and biological activity compared to similar compounds. This unique feature makes it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
6-(1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O2/c16-15(17,18)25-12-4-2-11(3-5-12)22-14(24)10-1-6-13(20-7-10)23-9-19-8-21-23/h1-9H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABREEDDVOBHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572141.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone](/img/structure/B2572144.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2572146.png)
![2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2572148.png)




methanone](/img/structure/B2572158.png)
![5-(furan-2-yl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2572159.png)
![ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)
